molecular formula C22H22N4O4S B2713075 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide CAS No. 946382-22-5

2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide

Cat. No.: B2713075
CAS No.: 946382-22-5
M. Wt: 438.5
InChI Key: JPLIPIGKDXNJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with the molecular formula C25H22F3N5O5S . It is related to a class of compounds that have been studied for their potential biological activities .

Scientific Research Applications

Benzimidazole Derivatives and Muscle Contractility

Benzimidazole derivatives, including compounds structurally related to 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide, have been investigated for their effects on muscle contractility. For example, studies on the influence of sulmazole and pimobendan on the Ca2+-dependent isometric tension of skinned frog skeletal muscle fibers have demonstrated that these drugs can sensitize myofibrils to calcium, suggesting potential applications in modulating muscle contractility (Piazzesi, Morano, & Rüegg, 1987).

Photodynamic Therapy Applications

The design and synthesis of new compounds with high singlet oxygen quantum yields for photodynamic therapy (PDT) applications have shown promise in cancer treatment. Specifically, the development of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated significant potential for Type II photosensitizers in PDT, offering a new avenue for therapeutic interventions in oncology (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis and Organic Synthesis

In organic synthesis, the role of catalysis by compounds like this compound has been explored. Rhodium-catalyzed bis-cyanation of arylimidazo[1,2-α]pyridines via double C-H activation presents a method for the efficient and selective synthesis of cyanated imidazopyridines, showcasing the utility of such compounds in complex organic transformations (Zhu et al., 2017).

Anticancer Research

Research into the anticancer properties of selenylated imidazo[1,2-a]pyridines has highlighted compounds structurally related to this compound as potential prototypes for breast cancer chemotherapy. These compounds have demonstrated significant effects on cell proliferation, DNA cleavage, and apoptosis induction in breast cancer cell lines (Almeida et al., 2018).

Anti-Asthmatic Activity

The synthesis and evaluation of imidazo[1,2-b]pyridazin derivatives for anti-asthmatic activities revealed that certain compounds exhibit significant inhibitory effects on platelet-activating factor (PAF)-induced bronchoconstriction. This research suggests potential applications in developing new therapeutic agents for asthma (Kuwahara et al., 1996).

Properties

IUPAC Name

2-methoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-5-8-19(29-3)20(11-14)31(27,28)25-17-12-16(7-6-15(17)2)18-13-26-21(23-18)9-10-22(24-26)30-4/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLIPIGKDXNJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.